2,3-Dimethyl-5-isopropylpyrazine
Overview
Description
2,3-Dimethyl-5-isopropylpyrazine is a useful research compound. Its molecular formula is C9H14N2 and its molecular weight is 150.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Chemical Structure Analysis
The radical anions of 2,3-dimethylpyrazine, which is structurally similar to 2,3-Dimethyl-5-isopropylpyrazine, have been studied for their electronic structure and ion pair analysis. These studies provide insights into the structural properties and electronic configurations of such compounds (Hay & Pomery, 1976).
2. Biological Activity in Ants
Research has been conducted on alkylpyrazine alarm pheromones in ants, particularly focusing on compounds like 2,5-Dimethyl-3-isopentylpyrazine, which is closely related to this compound. These studies explore the role of such compounds in ant communication and behavior (Duffield, Blum, & Wheeler, 1976).
3. Synthetic Organic Chemistry
This compound analogs have been used in various synthetic organic chemistry applications, including the reaction of iodomethyltin(IV) compounds with pyrazine derivatives. Such research contributes to the development of new synthetic methodologies in chemistry (Dölling, 2012).
4. Heterocyclic Synthesis
Compounds structurally related to this compound are used in the synthesis of various heterocyclic compounds, like pyrazole, pyridine, and pyrimidine derivatives. This has implications in the field of medicinal chemistry and drug development (Fadda et al., 2012).
Properties
IUPAC Name |
2,3-dimethyl-5-propan-2-ylpyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-6(2)9-5-10-7(3)8(4)11-9/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIYGJBEUZEJAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N=C1C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50335950 | |
Record name | 2,3-dimethyl-5-isopropylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50335950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40790-21-4 | |
Record name | 2,3-dimethyl-5-isopropylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50335950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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